molecular formula C11H15N3O B1458626 3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine CAS No. 1955519-60-4

3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Cat. No. B1458626
M. Wt: 205.26 g/mol
InChI Key: QLFXHMGELSOIPZ-UHFFFAOYSA-N
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Description

“3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine” is a derivative of pyridazine . Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms . Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry and optoelectronics .


Synthesis Analysis

The synthesis of pyridazine derivatives involves various methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . Another method involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst .


Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be identified by Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance spectroscopy (NMR) .


Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions. For instance, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines . An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines .

Scientific Research Applications

Synthesis and Potential Anticancer Applications

Research has demonstrated the synthesis of compounds related to "3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine" with potential anticancer properties. For example, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been developed as potential anticancer agents, indicating the importance of the structural motif in medicinal chemistry for antitumor activity (Temple et al., 1987).

Heterocyclic Compounds Synthesis

Another study focused on the synthesis of tetrahydropyridazines through the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ, showcasing an efficient method to access structurally diverse pyridazine derivatives, which could have implications for the synthesis of compounds like "3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine" (Garve et al., 2016).

Structural Analysis and Applications

The synthesis and structural analysis of pyridazine analogs highlight their pharmaceutical significance. For instance, the detailed synthesis and characterization of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine emphasize the heterocyclic compounds' utility in medicinal chemistry (Sallam et al., 2021).

Lead-Oriented Scaffold Development

A specific study developed an approach to derivatives of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine as a lead-oriented scaffold with two diversity points. This work is directly relevant, showcasing the scaffold's utility in drug discovery and development (Borisov et al., 2013).

Novel Synthetic Routes

Innovative synthetic routes have been explored, such as microwave-assisted synthesis of pyridazines, offering new pathways for creating complex structures related to "3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine" and enhancing the efficiency of their production (Hoogenboom et al., 2006).

Safety And Hazards

The safety data sheet for pyridazine indicates that it is a combustible liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-8(1)7-15-11-5-9-6-12-4-3-10(9)13-14-11/h5,8,12H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFXHMGELSOIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NN=C3CCNCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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